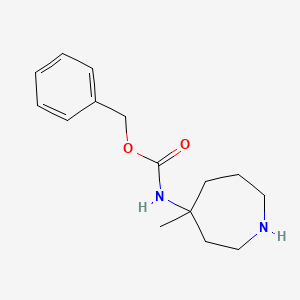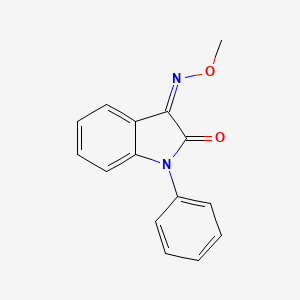![molecular formula C25H27NO12S B2447241 [3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1093230-07-9](/img/structure/B2447241.png)
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including acetyl and phenoxy groups. It also contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, acetyl groups could be introduced through acetylation reactions, and the thiazole ring could be formed through a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be high due to the presence of multiple functional groups. For example, the acetyl groups could undergo hydrolysis reactions, and the thiazole ring could participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Applications in Antibacterial Activity
This compound is involved in the synthesis of various derivatives with significant antibacterial properties. For instance, Desai et al. (2001) synthesized several methyl phenoxy acetates, including derivatives similar to the specified compound, and evaluated their inhibitory activity against microbes such as E. coli, S. aureus, and Salmonella typhi. The structures of these compounds were established based on elemental and spectral data, highlighting their potential in antimicrobial research (Desai et al., 2001).
Advancements in Multi-component Synthesis
Bade and Vedula (2015) achieved the synthesis of novel derivatives involving thiazol-4-yl groups through a one-pot, four-component reaction. This method offers advantages such as ease of handling, good yields, and simple workup, demonstrating the compound's role in facilitating efficient synthetic processes (Bade & Vedula, 2015).
Role in Crystal Structure Analysis
Lee, Ryu, and Lee (2017) studied the crystal structure of a compound closely related to 3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate. This research provides insights into the molecular configuration and bonding characteristics of such compounds, contributing to a deeper understanding of their chemical behavior (Lee et al., 2017).
Pharmacological Properties
Maliszewska-Guz et al. (2005) conducted a study on compounds featuring the thiazol-4-yl group, exploring their pharmacological properties. This research is significant in understanding the therapeutic potential and applications of such compounds in medicine (Maliszewska-Guz et al., 2005).
Future Directions
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO12S/c1-12(27)33-9-21-22(34-13(2)28)23(35-14(3)29)24(36-15(4)30)25(38-21)37-17-5-6-18(20(32)8-17)19(31)7-16-10-39-11-26-16/h5-6,8,10-11,21-25,32H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEKSZJQJUDRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C=C2)C(=O)CC3=CSC=N3)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

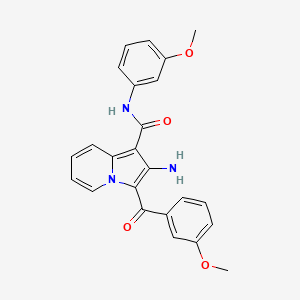
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)
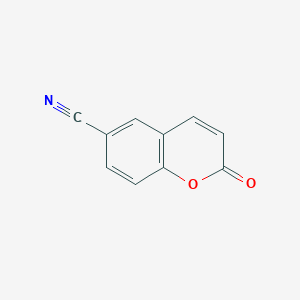
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
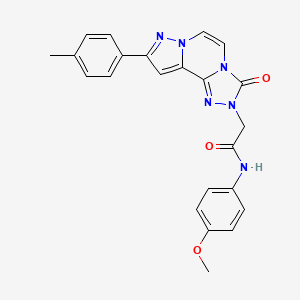
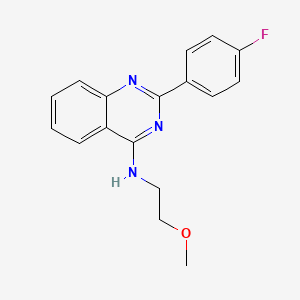
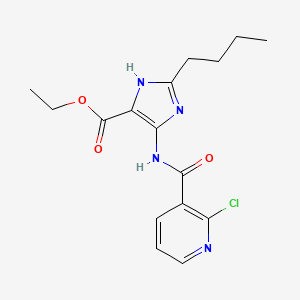
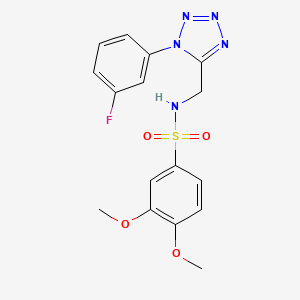

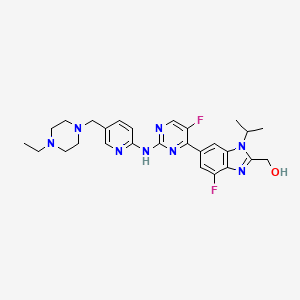

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)
